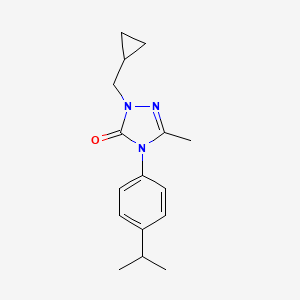
4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline (MMQ) is an organic compound belonging to the quinazoline family. It is a heterocyclic aromatic compound that is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. MMQ has been studied extensively due to its potential applications in medicinal chemistry and biochemistry.
Mechanism of Action
The mechanism of action of 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline involves the formation of a hydrogen bond between the nitrogen atom of the 1-methylhydrazino group and the sulfur atom of the 2-methylsulfanyl group. This hydrogen bond is responsible for the stability of the 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline molecule and is essential for its biological activity. Additionally, the 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline molecule can form hydrogen bonds with other molecules, such as proteins and nucleic acids, which can influence its biological activity.
Biochemical and Physiological Effects
4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline has been shown to have a variety of biochemical and physiological effects. It has been found to have antifungal and antibacterial activity, as well as anti-inflammatory and anti-cancer activity. Additionally, 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline has been found to have antioxidant and free radical scavenging activity. It has also been found to have neuroprotective and cardioprotective effects.
Advantages and Limitations for Lab Experiments
The use of 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline in laboratory experiments has several advantages. It is relatively inexpensive and easily accessible, making it an ideal compound for use in laboratory experiments. Additionally, 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline is highly soluble in both water and organic solvents, making it easy to work with in a variety of conditions. The main limitation of 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline is its low stability, which can lead to decomposition and the formation of undesired byproducts.
Future Directions
The potential applications of 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline are vast, and there are numerous opportunities for future research. One possible direction is to further explore the biological activity of 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline and its potential therapeutic applications. Additionally, further research could focus on the development of new synthetic methods for the preparation of 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline and its derivatives. Additionally, research could focus on the development of new fluorescent probes based on 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline for the detection of various biomolecules. Finally, research could focus on the development of new drug delivery systems based on 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline for the targeted delivery of drugs.
Synthesis Methods
4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline can be synthesized through a three-step reaction sequence. The first step involves the reaction of 1-methylhydrazine with 2-methylsulfanylbenzaldehyde, yielding a hydrazone. The second step involves the condensation of the hydrazone with ethyl acetoacetate in the presence of a base, yielding a 1,3-diketone. The third and final step involves the cyclization of the 1,3-diketone with a base, yielding the desired 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline.
Scientific Research Applications
4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline has been studied extensively due to its potential applications in medicinal chemistry and biochemistry. It has been used as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline has been studied for its potential applications in the development of new drugs and drug delivery systems. It has also been used as a fluorescent probe for the detection of various biomolecules, including proteins and nucleic acids.
properties
IUPAC Name |
1-methyl-1-(2-methylsulfanylquinazolin-4-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-14(11)9-7-5-3-4-6-8(7)12-10(13-9)15-2/h3-6H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENOGMCRKNGSPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC2=CC=CC=C21)SC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Dimethylamino)-2,6-dimethylphenyl]acetic acid hydrochloride](/img/structure/B2949759.png)
![5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2949762.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2949765.png)
![3-[(4-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile](/img/structure/B2949767.png)

![3-(4-Ethoxyphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2949769.png)
![7-(tert-butyl)-1,3-dimethyl-8-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2949770.png)

![2-Chloro-N-[(4-methoxy-1-benzothiophen-7-yl)methyl]acetamide](/img/structure/B2949772.png)
![2-(3-Aminospiro[3.3]heptan-1-yl)acetic acid;hydrochloride](/img/structure/B2949774.png)

![8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2949777.png)